molecular formula C19H27N3O6S B6493349 N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 869071-48-7

N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B6493349
CAS No.: 869071-48-7
M. Wt: 425.5 g/mol
InChI Key: OHQNTYMHGFXJKB-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic organic compound featuring a central ethanediamide backbone with a cyclopentyl group and a 1,3-oxazinan-2-ylmethyl moiety substituted with a 4-methoxybenzenesulfonyl group. The compound’s synthesis likely involves substitution reactions, as seen in related compounds (e.g., azide substitution in ), followed by characterization via NMR, IR, and X-ray crystallography .

Properties

IUPAC Name

N'-cyclopentyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6S/c1-27-15-7-9-16(10-8-15)29(25,26)22-11-4-12-28-17(22)13-20-18(23)19(24)21-14-5-2-3-6-14/h7-10,14,17H,2-6,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQNTYMHGFXJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclopentyl group : A five-membered carbon ring contributing to the compound's lipophilicity.
  • Methoxybenzenesulfonyl moiety : Enhances the compound's interaction with biological targets.
  • Oxazinan ring : A heterocyclic component that may influence pharmacokinetic properties.

The molecular formula is C15H20N2O4SC_{15}H_{20}N_2O_4S, indicating significant potential for interactions with biological systems.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of specific enzymes : Many sulfonamide derivatives target enzymes involved in metabolic pathways.
  • Modulation of receptor activity : The presence of the oxazinan ring may allow for interaction with various receptors, potentially influencing signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AA2780 (Ovarian)10.5Tubulin inhibition
Compound BMCF-7 (Breast)15.2Apoptosis induction
N-cyclopentyl...TBDTBDTBD

Note: Specific data for this compound is currently limited and requires further investigation.

Antimicrobial Activity

Similar compounds have shown promising antimicrobial activities. For example, studies on related sulfonamide derivatives revealed effectiveness against a range of bacterial strains. The proposed mechanism involves the inhibition of bacterial folate synthesis pathways.

Case Studies

  • Study on Structural Analogues :
    • Researchers synthesized a series of oxazinonaphthalene derivatives and tested their efficacy against human cancer cell lines. Results indicated that modifications to the oxazinan structure significantly impacted cytotoxicity and selectivity.
  • Molecular Docking Studies :
    • In silico studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest potential interactions with tubulin and other key proteins involved in cell cycle regulation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

  • Absorption : The lipophilicity from the cyclopentyl group may enhance membrane permeability.
  • Metabolism : Potential metabolic pathways should be explored to assess bioavailability.
  • Toxicity : Preliminary toxicity assessments indicate that modifications can lead to reduced side effects compared to traditional chemotherapeutics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its cyclopentyl group and 4-methoxybenzenesulfonyl-1,3-oxazinan substituent. Comparisons with structurally related compounds reveal critical variations:

Compound Name Substituent on Benzenesulfonyl R Group on Ethanediamide Molecular Weight* Key Functional Implications
Target Compound 4-methoxy Cyclopentyl ~495.6 g/mol Moderate lipophilicity; potential agrochemical activity
N-cyclopentyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 4-methoxy-3-methyl Cyclopentyl ~509.6 g/mol Increased steric hindrance; altered binding affinity
N-[2-(Dimethylamino)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-methoxy Dimethylaminoethyl ~453.5 g/mol Enhanced solubility; potential for improved bioavailability

*Molecular weights estimated based on molecular formulas.

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